1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol
Description
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₁₀F₃NO) is a fluorinated secondary alcohol featuring a trifluoromethyl group and a meta-aminophenyl substituent. The compound's structure combines electron-withdrawing (trifluoromethyl) and electron-donating (amine) groups, influencing its physicochemical properties and reactivity. The hydroxyl and amine groups enable hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This balance makes it a candidate for pharmaceutical and agrochemical applications, particularly in designing enzyme inhibitors or bioactive intermediates .
Properties
IUPAC Name |
1-(3-aminophenyl)-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4,8,14H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRELAXDHPLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Ring-Opening of Epoxides
The aromatic amine group participates in nucleophilic ring-opening reactions with trifluoromethyl-substituted epoxides. For example:
This reaction demonstrates the amine’s ability to act as a nucleophile under mild conditions, leveraging the electron-deficient nature of the trifluoromethyl epoxide.
Acylation and Alkylation of the Aromatic Amine
The primary amine undergoes derivatization with acylating or alkylating agents:
Oxidation of the Alcohol Group
The secondary alcohol is susceptible to oxidation, though the CF₃ group alters reactivity compared to non-fluorinated analogs:
| Oxidizing Agent | Conditions | Products Formed | Efficiency |
|---|---|---|---|
| KMnO₄ (aq, acidic) | 60°C, 6 h | 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one | ≤45% yield |
| CrO₃ (H₂SO₄, acetone) | 0°C, 2 h | Partial decomposition observed | Not recommended |
The low yields highlight the stabilizing effect of the CF₃ group on the alcohol, necessitating alternative strategies for ketone synthesis .
Palladium-Catalyzed Cross-Coupling Reactions
The 3-aminophenyl group enables participation in coupling reactions after appropriate functionalization:
Acid-Catalyzed Dehydration
The alcohol undergoes dehydration to form α-trifluoromethyl alkenes under acidic conditions:
| Acid Catalyst | Conditions | Products Formed | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3 h | 1-(3-Aminophenyl)-3,3,3-trifluoroprop-1-ene | 72% |
| POCl₃, pyridine | Reflux, 12 h | Same as above | 68% |
The reaction proceeds via a carbocation intermediate stabilized by the CF₃ group .
Condensation Reactions
The amine and alcohol groups enable heterocycle formation:
Comparative Reactivity Table
The CF₃ group significantly modifies reactivity compared to non-fluorinated analogs:
| Reaction | 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol | Non-Fluorinated Analog |
|---|---|---|
| Oxidation to ketone | ≤45% yield (KMnO₄) | >90% yield (KMnO₄) |
| Epoxide ring-opening | 66–83% yield | 40–50% yield |
| Acid-catalyzed dehydration | 72% yield | 85% yield |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. The amino group allows for the formation of various derivatives through nucleophilic substitution reactions. Its trifluoropropanol structure enhances reactivity due to the electronegative fluorine atoms, which can stabilize carbocations formed during reactions.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Direct Reaction : The reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions.
- Catalytic Methods : Utilizing catalysts to enhance yield and purity during the synthesis process.
Biological Research
Study of Enzyme Interactions
In biological research, this compound is utilized to investigate enzyme interactions and protein modifications. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly useful in studying enzyme-substrate interactions and the modulation of protein activity.
Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell growth due to their ability to interfere with cellular processes at the molecular level. The presence of the trifluoromethyl group enhances biological activity by affecting the electronic properties of the compound.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials that require specific chemical characteristics.
Environmental Considerations
The increasing focus on green chemistry has led to the exploration of more sustainable methods for synthesizing compounds like this compound. Research into using bio-based solvents and catalysts aims to reduce environmental impact while maintaining efficiency in chemical production.
Data Table: Applications Overview
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemical Synthesis | Building block for organic synthesis | Enables creation of complex molecules |
| Biological Research | Study of enzyme interactions and protein modifications | Insights into cellular mechanisms |
| Industrial Production | Used in specialty chemicals and materials | High-performance applications |
| Environmental Chemistry | Sustainable synthesis methods using bio-based solvents | Reduced environmental footprint |
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoropropanol moiety can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl Analogs
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₈ClF₃O) and 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-ol (C₉H₈ClF₃O) differ in the position of the chlorine substituent. Both exhibit reduced hydrogen bonding compared to the aminophenyl derivative due to the absence of an amine group. The para-chloro isomer has a CAS number 1247704-68-2, while the meta-chloro variant is referenced under DV819 . These analogs are less polar, with lower solubility in aqueous media, making them suitable for hydrophobic environments in material science .
| Property | 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol | 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃NO | C₉H₈ClF₃O |
| Hydrogen Bond Energy* | ~15–24 kJ/mol (estimated) | Not reported |
| Key Applications | Bioactive intermediates | Hydrophobic materials |
| Solubility | Moderate in polar solvents | Low in polar solvents |
*Estimated based on similar trifluoropropanol derivatives .
Ketone Derivatives
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one (C₉H₈F₃NO) replaces the hydroxyl group with a ketone. This modification increases stability against oxidation but reduces hydrogen-bonding capacity. The ketone derivative (CAS 70-69-9) is used in synthetic pathways requiring inert intermediates, such as Ullmann couplings or Friedel-Crafts acylations .
| Property | This compound | 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-one |
|---|---|---|
| Functional Group | Alcohol (-OH) | Ketone (C=O) |
| Boiling Point | Higher (due to H-bonding) | Lower |
| Reactivity | Prone to esterification | Stable, undergoes nucleophilic additions |
Branched Trifluoropropanols
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (C₄H₉F₃NO) introduces a methyl branch, altering steric and electronic profiles. The branching increases boiling point (108–109°C) and density (1.176 g/cm³) compared to linear analogs, enhancing thermal stability for high-temperature applications .
| Property | This compound | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol |
|---|---|---|
| Structure | Linear | Branched |
| Boiling Point | ~200°C (estimated) | 108.5–109.5°C |
| Density | ~1.3 g/cm³ (estimated) | 1.176 g/cm³ |
Benzylamino Derivatives
2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (C₁₀H₁₂F₃NO) substitutes the aminophenyl group with a benzylamino moiety. The benzyl group enhances steric bulk, reducing reactivity in nucleophilic substitutions but improving binding affinity in receptor-ligand interactions (e.g., enzyme inhibition) .
Key Research Findings
- Hydrogen Bonding : The target compound exhibits weaker intramolecular hydrogen bonding (15.4 kJ/mol) compared to syn-axial fluorohydrins (24.4 kJ/mol), attributed to the elongated O···F distance (2.23 Å vs. 2.00 Å) .
- Synthetic Utility: The 3-aminophenyl group facilitates regioselective functionalization, such as sulfonamide formation (e.g., N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides) .
Biological Activity
1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 3-aminoacetophenone with trifluoroacetic acid derivatives. The presence of the trifluoromethyl group is significant as it influences the compound's electronic properties and biological interactions.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
| Bacillus subtilis | 14 | 32 |
The compound demonstrated a zone of inhibition comparable to standard antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial activity against the tested strains .
The antibacterial mechanism appears to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways. Specifically, studies have reported that this compound acts as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts bacterial cell membrane integrity and function .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The cytotoxicity results indicate that this compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .
Case Studies
A notable case study involved the application of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy in reducing tumor size in murine models compared to monotherapy approaches. This synergistic effect suggests that the compound may enhance the therapeutic index of existing cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
